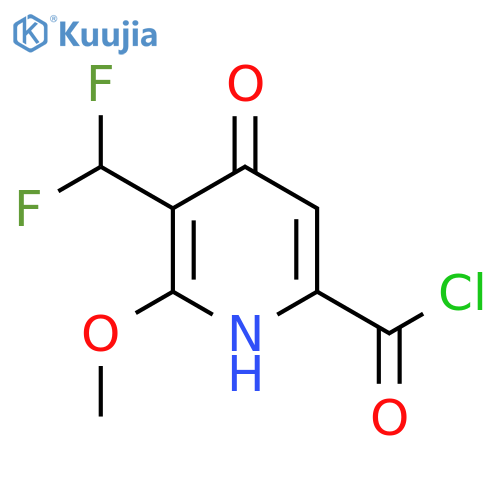Cas no 1806971-63-0 (3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride)

1806971-63-0 structure
商品名:3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride
CAS番号:1806971-63-0
MF:C8H6ClF2NO3
メガワット:237.587948322296
CID:4888332
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride
-
- インチ: 1S/C8H6ClF2NO3/c1-15-8-5(7(10)11)4(13)2-3(12-8)6(9)14/h2,7H,1H3,(H,12,13)
- ほほえんだ: ClC(C1=CC(C(C(F)F)=C(N1)OC)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 376
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.4
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028661-500mg |
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride |
1806971-63-0 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
| Alichem | A029028661-250mg |
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride |
1806971-63-0 | 95% | 250mg |
$950.60 | 2022-03-31 | |
| Alichem | A029028661-1g |
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride |
1806971-63-0 | 95% | 1g |
$3,126.60 | 2022-03-31 |
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1806971-63-0 (3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-6-carbonyl chloride) 関連製品
- 4964-69-6(5-Chloroquinaldine)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
